molecular formula C24H22N2O3S B2696022 (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893315-33-8

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2696022
CAS No.: 893315-33-8
M. Wt: 418.51
InChI Key: NQSXHOZXCHCREG-XQNSMLJCSA-N
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Description

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The key steps include the formation of the benzo[c][1,2]thiazine core, followed by the introduction of the benzyl and ethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(((2-methylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • 1-benzyl-3-(((2-chlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Uniqueness

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-19-12-6-8-14-21(19)25-16-23-24(27)20-13-7-9-15-22(20)26(30(23,28)29)17-18-10-4-3-5-11-18/h3-16,25H,2,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXHOZXCHCREG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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